molecular formula C12H14N4O3 B2616337 (E)-2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime CAS No. 889787-51-3

(E)-2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime

Cat. No.: B2616337
CAS No.: 889787-51-3
M. Wt: 262.269
InChI Key: GJCDLZOFEXBZSH-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime is a chemical compound based on the pyrido[1,2-a]pyrimidine scaffold, a class of aza-bridgehead fused heterocyclic compounds known for their diverse pharmaceutical applications . The core 4-oxo-4H-pyrido[1,2-a]pyrimidine structure is a privileged pharmacophore in medicinal chemistry, recognized for its broad spectrum of potential biological activities . The specific substitution pattern on this compound, featuring the (2-hydroxyethyl)amino group and the carbaldehyde oxime moiety, is designed to explore structure-activity relationships and enhance interactions with biological targets. Pyrimidine-based compounds, including fused systems like this one, are π-deficient heterocycles where the electron-pulling effect of the ring nitrogen atoms creates distinct electrophilic positions, making them attractive for the design of enzyme inhibitors . Such inhibitors often function by competing with ATP in kinase binding sites, a mechanism crucial for disrupting aberrant signaling pathways in disease models . Researchers investigate these analogs for their potential as protein kinase inhibitors (PKIs), which play a critical role in targeted cancer therapy by blocking enzymes that are key regulators in cellular signalling and are frequently disrupted in cancers . Fused pyrimidine derivatives have shown promise in inhibiting kinases such as EGFR, which is a validated target in non-small cell lung cancer (NSCLC) and other malignancies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The researcher assumes all responsibility for confirming compound identity and purity, and for conducting all necessary biological evaluations in their specific experimental systems.

Properties

IUPAC Name

2-(2-hydroxyethylamino)-3-[(E)-hydroxyiminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-8-3-2-5-16-11(8)15-10(13-4-6-17)9(7-14-19)12(16)18/h2-3,5,7,13,17,19H,4,6H2,1H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCDLZOFEXBZSH-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NO)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=N/O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anti-inflammatory and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyrido[1,2-a]pyrimidine core with an oxime functional group, which is known to enhance biological activity in various compounds. The presence of a hydroxyl and amino group contributes to its solubility and potential interactions with biological targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes. In a comparative study, several derivatives exhibited IC50 values against COX-2 comparable to celecoxib, a standard anti-inflammatory drug:

CompoundIC50 (µM)COX Enzyme Targeted
Compound A0.04 ± 0.01COX-2
Compound B0.04 ± 0.09COX-1
(E)-2...TBDTBD

These findings suggest that the compound may possess similar anti-inflammatory mechanisms by inhibiting the production of prostaglandins through COX inhibition .

Anticancer Activity

The anticancer potential of oxime derivatives has been extensively studied. Research indicates that compounds with oxime functionalities can inhibit various kinases involved in cancer progression. The introduction of an oxime group has been linked to increased potency against several cancer cell lines:

CompoundCancer Cell LineGI (%)
Compound 1HOP-92 (Lung)71.8
Compound 2NCI-H460 (Lung)66.12
(E)-2...RFX 393 (Kidney)TBD

In vitro studies demonstrated that the compound caused significant growth inhibition in renal carcinoma cell lines, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes and receptors. The oxime group may facilitate binding to kinases or other molecular targets, modulating their activity and influencing downstream signaling pathways related to inflammation and cancer progression .

Case Studies

  • Anti-inflammatory Effects : A study evaluated the effects of various pyrimidine derivatives on carrageenan-induced paw edema in rats. Results indicated that certain derivatives exhibited anti-inflammatory effects comparable to indomethacin, suggesting that similar compounds may be effective in reducing inflammation in vivo.
  • Cytotoxicity Assessment : In a cytotoxicity study involving renal carcinoma cell lines, the compound demonstrated significant inhibitory effects on cell proliferation. The IC50 values were determined through MTT assays, revealing promising anticancer activity that warrants further investigation.

Scientific Research Applications

Medicinal Chemistry

This compound belongs to a class of pyrido[1,2-a]pyrimidine derivatives, which are known for their diverse biological activities. Research indicates that derivatives of this class can exhibit:

  • Anticancer Activity : Compounds structurally related to (E)-2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime have been investigated for their ability to inhibit cancer cell proliferation. For instance, studies show that modifications to the pyrido[1,2-a]pyrimidine core can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells .
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial and fungal strains. The presence of the oxime functional group is believed to play a crucial role in the interaction with microbial enzymes, leading to inhibition of growth .

Biochemical Applications

The compound's structural features allow it to interact with biological macromolecules such as enzymes and receptors. Notable applications include:

  • Enzyme Inhibition : Research has highlighted the potential of pyrido[1,2-a]pyrimidine derivatives as inhibitors of specific enzymes involved in disease pathways. For example, compounds targeting phosphodiesterases have shown promise in treating parasitic infections .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have suggested that this compound can bind effectively to target proteins involved in various diseases, indicating its potential as a lead compound for drug development .

Drug Discovery

The pharmaceutical industry is increasingly interested in novel compounds that can be optimized for therapeutic use. The applications of this compound in drug discovery include:

  • Lead Compound Development : Its unique chemical structure serves as a scaffold for further modifications aimed at improving pharmacokinetic properties and biological activity. Researchers are actively exploring structure-activity relationships (SAR) to identify more potent derivatives .
  • ADMET Profiling : The compound's potential has been evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. These studies are essential for assessing the viability of new drug candidates in clinical settings .

Data Tables

Application AreaSpecific UsesExamples/References
Medicinal ChemistryAnticancer Activity
Antimicrobial Properties
Biochemical ApplicationsEnzyme Inhibition
Molecular Docking Studies
Drug DiscoveryLead Compound Development
ADMET Profiling

Case Studies

  • Anticancer Research : A study demonstrated that derivatives of pyrido[1,2-a]pyrimidine showed significant inhibition of tumor growth in vitro and in vivo models. The modifications made to the oxime group were crucial for enhancing selectivity against cancer cells while reducing side effects on normal tissues.
  • Antimicrobial Efficacy : In another investigation, several derivatives were tested against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated that certain structural modifications led to increased antimicrobial potency compared to standard treatments.

Comparison with Similar Compounds

Structural Comparisons

Pyrido-pyrimidine derivatives share a common heterocyclic core but differ in substituents, which critically influence their physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 2-(hydroxyethyl)amino, 3-carbaldehyde oxime, 9-methyl C₁₂H₁₃N₃O₃ 247.256 Oxime, hydroxyethylamino
9-Methyl-4-oxo-2-thiomorpholin-4-yl analog 2-thiomorpholin, 9-methyl C₁₂H₁₃N₃O₂S 271.32 Thiomorpholin (sulfur-containing)
2-(Furan-2-ylmethylamino)-3-(hydroxyethyliminomethyl) analog 2-furanmethylamino, 3-iminomethyl C₁₅H₁₆N₄O₃ 300.31 Furan, imine
3-Butyl-2-thioxo-thiazolidinone analog 3-butyl-2-thioxo-thiazolidinone, 9-methyl C₂₀H₂₅N₅O₂S₂ 447.58 Thiazolidinone, thioamide

Key Observations :

  • Electron-withdrawing groups (e.g., oxime, thiazolidinone) improve stability and binding affinity to biological targets .
  • Sulfur-containing groups (e.g., thiomorpholin, thioxo) may enhance membrane permeability due to increased lipophilicity .
  • Aromatic substituents (e.g., furan) can modulate π-π stacking interactions with receptor sites .
Pharmacological Activity

Analogs of the target compound demonstrate diverse bioactivities:

N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-pyrido-pyrimidine-3-carboxamides: Exhibited analgesic activity in the acetic acid writhing model, comparable to 4-hydroxyquinolin-2-ones, suggesting bioisosteric equivalence between pyrido-pyrimidine and quinolinone cores .

Thiazolidinone derivatives (e.g., ): Demonstrated antitumor activity by reducing liver enzyme levels post-CCI₄-induced damage, likely due to thioamide-mediated redox modulation .

Furan-containing analogs (): Potential applications in NMDA receptor modulation, though specific mechanistic data are pending .

Physicochemical Properties

Predicted properties for the target compound ():

  • Collision Cross Section (CCS): [M+H]⁺: 154.0 Ų [M+Na]⁺: 167.2 Ų These values suggest moderate polarity, aligning with its hydroxyethylamino and oxime substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.